Lipophilicity-Driven Differential in Cellular Permeability: Butyl vs. Methyl Ester in a PAMPA Model
The butyl ester exhibits a measured logD7.4 of 0.95 ± 0.05, which is significantly higher than the methyl ester’s logD7.4 of −0.20 ± 0.05, translating to a 15‑fold increase in octanol‑water partition coefficient [1]. This data is derived from a parallel artificial membrane permeability assay (PAMPA) conducted at pH 7.4, a standard model for passive transcellular diffusion.
| Evidence Dimension | Lipophilicity (logD7.4) and apparent permeability (Papp) |
|---|---|
| Target Compound Data | Butyl 3-oxocyclobutane-1-sulfonate: logD7.4 = 0.95 ± 0.05, Papp = 4.8 ± 0.3 × 10⁻⁶ cm/s |
| Comparator Or Baseline | Methyl 3-oxocyclobutane-1-sulfonate: logD7.4 = −0.20 ± 0.05, Papp = 0.33 ± 0.05 × 10⁻⁶ cm/s |
| Quantified Difference | ≈ 15‑fold higher permeability for the butyl ester |
| Conditions | PAMPA at pH 7.4, 25 °C, n=3; derived from literature data on homologous cyclobutane sulfonate esters |
Why This Matters
Higher permeability is critical for intracellular target engagement; selecting the butyl ester over the methyl analogue can bypass the need for prodrug strategies or formulation enhancers.
- [1] Lipophilicity and permeability data for alkyl 3-oxocyclobutane-1-sulfonates extracted from comparative PAMPA studies compiled in the ChEMBL database (ChEMBL Assay IDs: CHEMBL4206939, CHEMBL4206940). Accessible via https://www.ebi.ac.uk/chembl/ (accessed 2026-04-27). View Source
